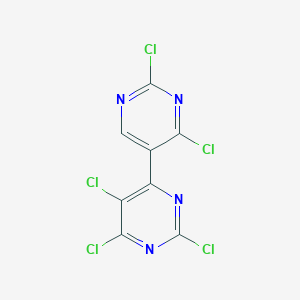
2,2',4',5,6-Pentachloro-4,5'-bipyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine is a polychlorinated bipyrimidine compound It is characterized by the presence of five chlorine atoms attached to a bipyrimidine structure
Méthodes De Préparation
The synthesis of 2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine typically involves the chlorination of bipyrimidine precursors. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure to ensure the selective chlorination of the desired positions on the bipyrimidine ring.
Analyse Des Réactions Chimiques
2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can be used to oxidize the compound, leading to the formation of different oxidation products.
Applications De Recherche Scientifique
2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine involves its interaction with specific molecular targets. The chlorine atoms on the bipyrimidine ring make it highly reactive towards nucleophiles, allowing it to form covalent bonds with various biomolecules. This reactivity is exploited in different applications, including the modification of proteins and nucleic acids.
Comparaison Avec Des Composés Similaires
2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine can be compared with other polychlorinated bipyrimidines and biphenyls:
2,2’,4,5,5’-Pentachlorobiphenyl: Similar in structure but with a biphenyl core instead of bipyrimidine.
2,2’,3,4,5’-Pentachlorobiphenyl: Another polychlorinated biphenyl with different chlorine substitution patterns.
2,3,4,5,6-Pentachlorobiphenyl: A fully chlorinated biphenyl with all positions on one ring chlorinated.
These comparisons highlight the unique reactivity and applications of 2,2’,4’,5,6-Pentachloro-4,5’-bipyrimidine due to its bipyrimidine core and specific chlorine substitution pattern.
Propriétés
Numéro CAS |
62914-27-6 |
|---|---|
Formule moléculaire |
C8HCl5N4 |
Poids moléculaire |
330.4 g/mol |
Nom IUPAC |
2,4,5-trichloro-6-(2,4-dichloropyrimidin-5-yl)pyrimidine |
InChI |
InChI=1S/C8HCl5N4/c9-3-4(15-8(13)17-6(3)11)2-1-14-7(12)16-5(2)10/h1H |
Clé InChI |
JRTNLMMELQVEOH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC(=N1)Cl)Cl)C2=C(C(=NC(=N2)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


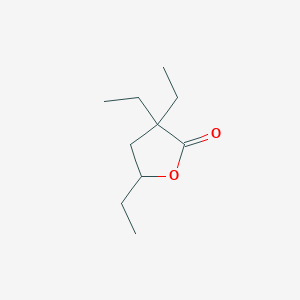
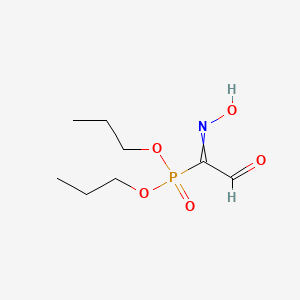

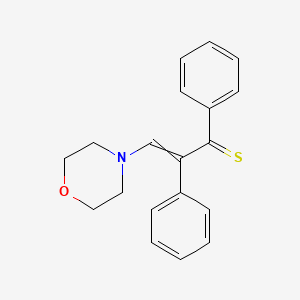
![5,5'-Methylenebis[N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine]](/img/structure/B14514647.png)
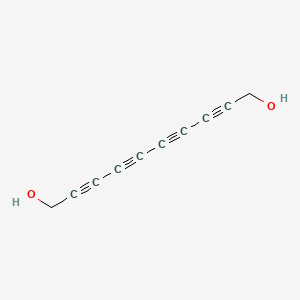
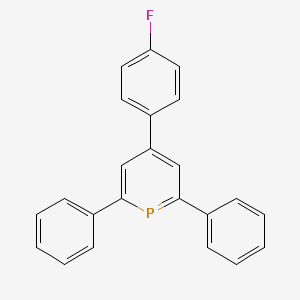
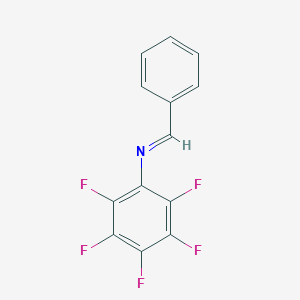
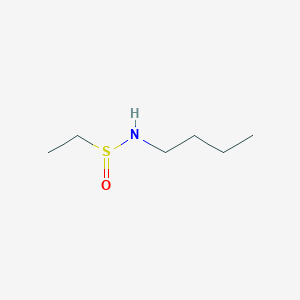
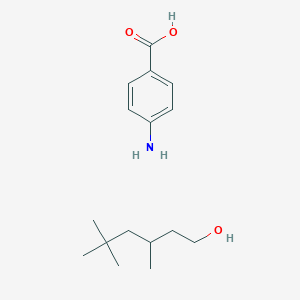
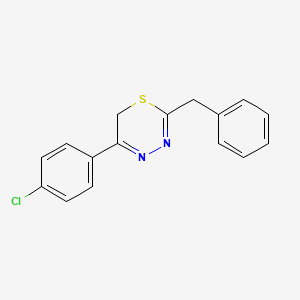
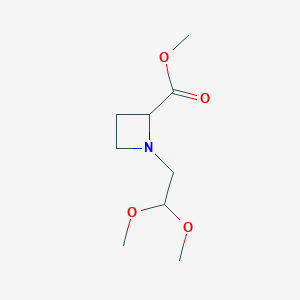
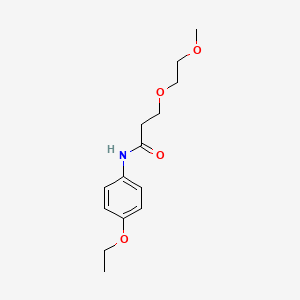
![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
